molecular formula C23H17N5O B4727663 N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4727663
M. Wt: 379.4 g/mol
InChI Key: KUVWIPNXDZNNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, pyridine derivatives, and benzodiazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining quinoline and pyridine derivatives under specific conditions.

    Cyclization Reactions: Forming the benzodiazole ring structure.

    Amidation Reactions: Introducing the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of other complex organic molecules.

Biology

    Biological Activity: Investigated for antimicrobial, antiviral, and anticancer properties.

    Enzyme Inhibition: Potential inhibitors of specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating various diseases due to its biological activity.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the design of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Quinoline Derivatives: Other quinoline-based compounds.

    Pyridine Derivatives: Compounds containing pyridine rings.

Uniqueness

N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of benzodiazole, pyridine, and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-28-21-9-5-4-8-19(21)26-23(28)27-22(29)17-14-20(15-10-12-24-13-11-15)25-18-7-3-2-6-16(17)18/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVWIPNXDZNNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
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N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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